1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a naphthylmethyl group, a pyrazolyl group, and a piperidinecarboxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the naphthylmethyl group and the piperidinecarboxamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(METHYLSULFONYL)-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:
1-(methylsulfonyl)-1H-pyrrole: This compound shares the methylsulfonyl group but has a different core structure.
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride: This compound contains the naphthylmethyl group but differs in its overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-29(27,28)25-11-9-17(10-12-25)21(26)23-19-13-22-24(15-19)14-18-7-4-6-16-5-2-3-8-20(16)18/h2-8,13,15,17H,9-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUZBYNXPPJLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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